4-(4-Hydroxyphenyl)benzaldehyde

Description

BenchChem offers high-quality 4-(4-Hydroxyphenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxyphenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

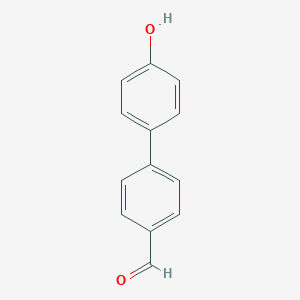

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWJPGMZEAYDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374729 | |

| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100980-82-3 | |

| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Hydroxyphenyl)benzaldehyde: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(4-Hydroxyphenyl)benzaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, explore its synthesis via modern cross-coupling methodologies, detail its applications as a crucial pharmaceutical intermediate, and provide essential safety and handling information. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

4-(4-Hydroxyphenyl)benzaldehyde, also known by its IUPAC name 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is an organic compound featuring a biphenyl scaffold. This structure consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a formyl (aldehyde) group at the 4-position, while the other bears a hydroxyl (phenol) group at the 4'-position.

The presence of these functional groups—the aldehyde, the phenol, and the biphenyl core—imparts a unique combination of reactivity and structural properties, making it a versatile building block in organic synthesis. The aldehyde group is a reactive site for nucleophilic addition and condensation reactions, while the phenolic hydroxyl group can participate in etherification, esterification, and serves as a hydrogen bond donor. The biphenyl moiety provides a rigid, planar backbone that is often found in liquid crystals and biologically active molecules.

Below is a visualization of the molecular structure of 4-(4-Hydroxyphenyl)benzaldehyde.

Caption: Molecular structure of 4-(4-Hydroxyphenyl)benzaldehyde.

Table 1: Physicochemical Properties of 4-(4-Hydroxyphenyl)benzaldehyde

| Property | Value | Source |

| IUPAC Name | 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde | N/A |

| CAS Number | 100980-82-3 | [1][2] |

| Molecular Formula | C₁₃H₁₀O₂ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 158-161 °C | N/A |

| Boiling Point | 373.7 ± 25.0 °C (Predicted) | N/A |

| Purity | ≥98% | [2] |

Synthesis and Mechanism

The construction of the biphenyl core of 4-(4-Hydroxyphenyl)benzaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent and versatile method.[3][4][5] This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide or triflate.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the bond between the two phenyl rings. This leads to two key synthons: a 4-halobenzaldehyde derivative and a 4-hydroxyphenylboronic acid derivative (or vice versa).

Suzuki-Miyaura Coupling: A Self-Validating System

The Suzuki-Miyaura coupling is a robust and well-understood reaction, making it a self-validating system for the synthesis of biphenyls. Its mechanism involves a catalytic cycle with a palladium(0) species.

Key Steps in the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., 4-hydroxyphenylboronic acid) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Experimental workflow for the synthesis of 4-(4-Hydroxyphenyl)benzaldehyde via Suzuki Coupling.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Suzuki coupling methodologies for similar biphenyl structures.[6][7]

Materials:

-

4-Bromobenzaldehyde

-

4-Hydroxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-(4-Hydroxyphenyl)benzaldehyde.

Applications in Drug Development

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. 4-(4-Hydroxyphenyl)benzaldehyde, with its reactive handles, is a valuable intermediate in the synthesis of complex pharmaceutical agents.

Intermediate in the Synthesis of Angiotensin II Receptor Antagonists

One of the most notable applications of a closely related derivative is in the synthesis of Telmisartan, a widely prescribed antihypertensive drug.[3][4][5][8] While not a direct precursor, the synthesis of Telmisartan involves a key biphenyl intermediate, 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde, which is synthesized via a Suzuki coupling of 4-formylphenylboronic acid and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline.[5] This highlights the industrial importance of biphenyl aldehydes in the construction of sartan-class drugs. The 4'-hydroxy group in our title compound offers a further point for diversification in the design of novel analogues.

The rationale for using the biphenyl motif in angiotensin II receptor blockers lies in its ability to mimic the side chains of key amino acids in the natural peptide ligand, allowing for potent and selective binding to the AT₁ receptor.

Caption: Role of 4-(4-Hydroxyphenyl)benzaldehyde as a versatile building block in drug discovery.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO): A singlet around 9.9-10.1 ppm. - Aromatic protons: Multiple signals in the range of 6.9-8.0 ppm. The protons on the hydroxyl-substituted ring are expected to be more upfield compared to those on the aldehyde-substituted ring. - Phenolic proton (OH): A broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - Aldehyde carbon (C=O): A signal around 190-195 ppm. - Aromatic carbons: Multiple signals between 115-160 ppm. The carbon attached to the hydroxyl group will be significantly downfield (around 155-160 ppm). |

| IR Spectroscopy | - O-H stretch (phenol): A broad band in the region of 3200-3500 cm⁻¹. - C-H stretch (aromatic): Signals around 3000-3100 cm⁻¹. - C=O stretch (aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 198.0681, corresponding to the exact mass of C₁₃H₁₀O₂. |

Safety and Handling

As a laboratory chemical, 4-(4-Hydroxyphenyl)benzaldehyde should be handled with appropriate care.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

4-(4-Hydroxyphenyl)benzaldehyde is a valuable and versatile bifunctional building block with significant potential in drug discovery and materials science. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura cross-coupling reactions. The presence of both an aldehyde and a phenol group on a rigid biphenyl scaffold provides multiple avenues for synthetic elaboration, making it an attractive starting material for the creation of complex molecular architectures, including novel therapeutic agents. Further research into the applications of this compound is warranted and expected to yield innovative developments in various fields of chemistry.

References

- Kumar, A. S., Ghosh, S., Soundararajan, R., & Mehta, G. N. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(10), 247-254.

- Reddy, K. A., & Kumar, K. R. (2012). Improved One-Pot Synthesis of Telmisartan.

- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).

- Kumar, A. S., Ghosh, S., & Soundararajan, R. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 76.

- Sanjeev Kumar, A., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(x), 247-254.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- New Drug Approvals. (2015, April 6). TELMISARTAN PART 2/3.

- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.

- National Center for Biotechnology Information. (n.d.). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PubMed Central.

- American Chemical Society. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.

- BLDpharm. (n.d.). 4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde.

- ChemicalBook. (n.d.). 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). The Synergy of Chemistry and Innovation: Applications of 4'-Hydroxy-4-biphenylcarboxylic Acid.

- CymitQuimica. (n.d.). 4′-Hydroxy-biphenyl-4-carbaldehyde.

Sources

- 1. 100980-82-3|4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 4′-Hydroxy-biphenyl-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. rsc.org [rsc.org]

Introduction: The Strategic Importance of 4-(4-Hydroxyphenyl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Hydroxyphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

4-(4-Hydroxyphenyl)benzaldehyde, also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a biphenyl scaffold with a reactive aldehyde group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization, from designing synthetic routes to developing novel pharmaceutical agents and advanced polymers. This guide provides a comprehensive overview of these properties, grounded in experimental data and established scientific principles, to empower researchers in their scientific endeavors.

Core Physicochemical Properties

The utility of any chemical compound is fundamentally dictated by its physical and chemical characteristics. For 4-(4-Hydroxyphenyl)benzaldehyde, these properties influence its reactivity, solubility, and ultimately, its suitability for various applications.

| Property | Value | Significance |

| Molecular Formula | C₁₃H₁₀O₂ | Defines the elemental composition of the molecule. |

| Molecular Weight | 198.22 g/mol [1][2] | Crucial for stoichiometric calculations in chemical reactions. |

| CAS Number | 100980-82-3[1][2] | A unique identifier for the compound. |

| Appearance | Off-white to light yellow solid[2] | Basic physical state at ambient conditions. |

| Melting Point | 158-161 °C[1][2] | Indicates purity and the temperature at which it transitions to a liquid. |

| Boiling Point | 373.7 ± 25.0 °C (Predicted)[1][2] | The temperature at which the liquid transitions to a gas. |

| pKa | 9.57 ± 0.26 (Predicted)[2] | Relates to the acidity of the phenolic hydroxyl group, influencing its reactivity in basic conditions. |

Solubility Profile

The solubility of 4-(4-Hydroxyphenyl)benzaldehyde is a critical parameter, especially in the context of reaction engineering and pharmaceutical formulation. While its biphenyl structure imparts a degree of hydrophobicity, the presence of the hydroxyl and aldehyde groups allows for hydrogen bonding, influencing its solubility in various solvents.

Systematic studies have been conducted to quantify its solubility in a range of organic solvents. The mole fraction solubility generally increases with temperature. In one study, the solubility order was determined to be: N,N-dimethylformamide > 2-butanone > acetone > ethyl acetate > (1-butanol, isopropanol) > n-propanol > ethanol > methanol > acetonitrile > toluene.[3] This trend highlights its preference for polar aprotic and polar protic solvents, which is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation. The solution process in these solvents has been shown to be spontaneous and favorable.[3]

Spectroscopic and Structural Characterization

The structural elucidation of 4-(4-Hydroxyphenyl)benzaldehyde and its derivatives is routinely achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. The aldehydic proton is typically observed as a singlet in the downfield region. The aromatic protons appear as a series of multiplets, with their specific chemical shifts and coupling patterns dependent on the substitution pattern of the biphenyl rings.

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing a characteristic peak for the carbonyl carbon of the aldehyde group at a significant downfield shift. The aromatic carbons also give rise to a set of signals in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in 4-(4-Hydroxyphenyl)benzaldehyde.

-

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

-

A strong, sharp peak around 1680-1700 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde group.[4]

-

Absorptions in the 1400-1600 cm⁻¹ range are indicative of the C=C stretching vibrations within the aromatic rings.[4]

UV-Vis Spectroscopy

Due to the extended π-conjugated system of the biphenyl structure in conjunction with the carbonyl group, 4-(4-Hydroxyphenyl)benzaldehyde exhibits characteristic absorption peaks in the UV-Vis spectrum.[4]

Experimental Protocols: A Methodical Approach to Characterization

The accurate determination of physicochemical properties relies on robust and validated experimental methodologies. The following protocols outline standard procedures for characterizing 4-(4-Hydroxyphenyl)benzaldehyde.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method provides a precise melting point, which is a key indicator of purity.

-

Procedure:

-

Accurately weigh 1-5 mg of 4-(4-Hydroxyphenyl)benzaldehyde into an aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact. An empty, crimped pan is used as the reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

Protocol 2: Isothermal Solubility Determination

-

Rationale: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. Quantification by High-Performance Liquid Chromatography (HPLC) ensures high accuracy and sensitivity.

-

Procedure:

-

Add an excess amount of solid 4-(4-Hydroxyphenyl)benzaldehyde to a series of vials, each containing a different solvent of interest.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 4-(4-Hydroxyphenyl)benzaldehyde.

-

Construct a calibration curve using standards of known concentrations to quantify the solubility.

-

Visualizations

Chemical Structure

Caption: Chemical structure of 4-(4-Hydroxyphenyl)benzaldehyde.

Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask solubility determination workflow.

Applications in Research and Drug Development

The unique combination of a reactive aldehyde and a nucleophilic/acidic hydroxyl group makes 4-(4-Hydroxyphenyl)benzaldehyde a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules. The aldehyde can be a handle for forming Schiff bases or for carbon-carbon bond-forming reactions, while the hydroxyl group can be etherified or esterified to modulate properties like solubility and metabolic stability. It is a building block for compounds with potential anti-inflammatory and anti-cancer properties.[5]

-

Materials Science: This compound is used in the synthesis of specialty polymers, liquid crystals, and phenolic resins.[6] The rigid biphenyl core can impart desirable thermal and mechanical properties to the resulting materials.

-

Agrochemicals: It is a precursor in the production of certain herbicides and fungicides, contributing to advancements in agricultural chemistry.[7]

Conclusion

4-(4-Hydroxyphenyl)benzaldehyde is a compound with a rich chemical profile that underpins its widespread use in science and industry. A thorough understanding of its physicochemical properties—from melting point and solubility to its spectroscopic signature—is essential for any researcher aiming to harness its synthetic potential. The experimental protocols and data presented in this guide offer a solid foundation for its application in the laboratory, facilitating the development of novel materials and therapeutics.

References

-

Solubility of Things. 4-Hydroxybenzaldehyde - Solubility of Things. Available from: [Link]

- Pen-Tung Sah, H. H. A. The Synthesis of 4-Hydroxybenzaldehyde. J. Am. Chem. Soc.1933, 55 (9), 3853–3854.

-

PubChem. 4-Hydroxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Available from: [Link]

-

Taylor & Francis Online. 4-hydroxybenzaldehyde – Knowledge and References. Available from: [Link]

Sources

- 1. 4-(4-Hydroxyphenyl)benzaldehyde | 100980-82-3 [sigmaaldrich.cn]

- 2. 4-(4-Hydroxyphenyl)benzaldehyde | 100980-82-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. nbinno.com [nbinno.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 4-Hydroxy benzaldehyde | CAS 123-08-0 | 804536 [ketonepharma.com]

A Comprehensive Technical Guide to 4-(4-Hydroxyphenyl)benzaldehyde: Synthesis, Applications, and Experimental Protocols

Abstract

4-(4-Hydroxyphenyl)benzaldehyde, a biphenyl derivative featuring both a reactive aldehyde and a phenolic hydroxyl group, serves as a pivotal intermediate in medicinal chemistry and materials science. Its unique bifunctional structure allows for versatile chemical modifications, making it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis methodologies, and critical applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and safety guidelines are included to equip researchers and scientists with the practical knowledge required for its effective utilization.

Compound Identification and Chemical Structure

4-(4-Hydroxyphenyl)benzaldehyde is an organic compound that belongs to the class of biphenyls. Its identity is unequivocally established by its CAS Registry Number and its formal IUPAC name.

| Identifier | Value | Source |

| CAS Number | 100980-82-3 | [1][2] |

| IUPAC Name | 4'-(4-hydroxyphenyl)benzaldehyde | [2] |

| Synonyms | 4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde, 4-(4-Formylphenyl)phenol, 4'-Hydroxybiphenyl-4-carboxaldehyde | [3] |

The molecule consists of two phenyl rings linked together. One ring is substituted with an aldehyde group (-CHO) at position 4, while the other bears a hydroxyl group (-OH) at position 4'. This arrangement provides two distinct reactive sites for further chemical transformations.

Caption: Chemical structure of 4-(4-Hydroxyphenyl)benzaldehyde.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental design, particularly for reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Appearance | Off-white to light yellow solid/powder | [3] |

| Melting Point | 158-161 °C | [3] |

| Boiling Point | 373.7 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.202 g/cm³ (Predicted) | [3] |

| pKa | 9.57 ± 0.26 (Predicted) | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

Synthesis and Manufacturing

The synthesis of 4-(4-Hydroxyphenyl)benzaldehyde typically involves carbon-carbon bond-forming reactions that construct the biphenyl core. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely adopted method for this purpose, valued for its tolerance of various functional groups and generally high yields.

The reaction couples an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. In this case, 4-formylphenylboronic acid is coupled with 4-bromophenol (or a protected equivalent) to yield the desired product.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a representative lab-scale synthesis. Causality: Each component is selected for a specific function. The palladium catalyst is essential for the catalytic cycle. The base activates the boronic acid and neutralizes the acid byproduct. The solvent system is chosen to dissolve both organic and inorganic reagents.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-formylphenylboronic acid (1.50 g, 10.0 mmol), 4-bromophenol (1.73 g, 10.0 mmol), and potassium carbonate (4.14 g, 30.0 mmol).

-

Rationale: The three-neck flask allows for simultaneous reflux, stirring, and maintenance of an inert atmosphere, which is critical to prevent the degradation of the palladium catalyst.

-

-

Solvent Addition: Add a solvent mixture of toluene (50 mL), ethanol (10 mL), and deionized water (25 mL).

-

Rationale: This two-phase solvent system effectively dissolves the organic starting materials (toluene) and the inorganic base (water), facilitating the reaction at the interface.

-

-

Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.

-

Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, thus quenching the reaction. Degassing is a critical self-validating step for ensuring catalytic activity.

-

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol, 2 mol%).

-

Rationale: A catalytic amount is sufficient. 2 mol% is a common starting point for optimizing Suzuki couplings, balancing reaction rate and cost.

-

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: After cooling to room temperature, separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL). Combine all organic layers.

-

Rationale: Extraction ensures the complete transfer of the organic product from the aqueous phase to the organic solvent.

-

-

Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: The brine wash removes residual water and inorganic salts. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent.

-

-

Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford pure 4-(4-Hydroxyphenyl)benzaldehyde.

Applications in Research and Drug Development

The utility of 4-(4-Hydroxyphenyl)benzaldehyde stems from its identity as a bifunctional building block. The aldehyde can undergo reactions like reductive amination, Wittig reactions, and oxidations, while the hydroxyl group can be alkylated, acylated, or used in coupling reactions.

Caption: Role as a versatile intermediate in chemical synthesis.

-

Scaffold for Drug Candidates: It is a key reagent in the synthesis of diverse heterocyclic compounds. For instance, it is used in the preparation of nitroimidazole-based compounds being investigated for the treatment of tuberculosis.[1]

-

Enzyme Inhibitor Discovery: The compound acts as a reagent in the discovery of nonpeptide inhibitors of stromelysin (MMP-3), an enzyme implicated in osteoarthritis and cancer progression, using techniques like structure-activity relationship by NMR.[1]

-

Materials Science: Its rigid biphenyl structure makes it a valuable precursor for the synthesis of liquid crystals.

Safety and Handling

Proper handling of 4-(4-Hydroxyphenyl)benzaldehyde is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

-

GHS Hazard Statements:

-

Precautionary Statements (Selected):

Handling and Storage Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves (e.g., nitrile), and safety goggles or a face shield to prevent skin and eye contact.[2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4]

-

Spill Response: In case of a spill, avoid dust formation. Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Conclusion

4-(4-Hydroxyphenyl)benzaldehyde is a high-value chemical intermediate with significant applications in drug discovery, medicinal chemistry, and materials science. Its bifunctional nature, combining the reactivity of an aldehyde with a phenolic hydroxyl group on a rigid biphenyl scaffold, provides a versatile platform for the synthesis of complex, high-value molecules. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is crucial for unlocking its full potential in scientific research and development.

References

-

Synthesis of 4-hydroxybenzaldehyde . PrepChem.com. [Link]

-

4-Hydroxybenzaldehyde - Wikipedia . Wikipedia. [Link]

-

Safety Data Sheet: 4-Hydroxybenzaldehyde . Carl ROTH. [Link]

-

4-HYDROXYBENZALDEHYDE 98% GMP MANUFACTURED MSDS CAS No - Loba Chemie . Loba Chemie. [Link]

Sources

A Technical Guide to the Synthesis of 4-(4-Hydroxyphenyl)benzaldehyde: Pathways, Protocols, and Mechanistic Insights

Executive Summary: 4-(4-Hydroxyphenyl)benzaldehyde, also known as 4'-hydroxybiphenyl-4-carbaldehyde, is a pivotal intermediate in the development of advanced materials and pharmaceuticals. Its bifunctional biphenyl structure, featuring both a reactive aldehyde and a nucleophilic hydroxyl group, makes it a valuable building block for liquid crystals, high-performance polymers, and complex drug molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will focus on the highly efficient Suzuki-Miyaura cross-coupling pathway, offering a detailed, field-proven protocol. Additionally, we will explore electrophilic formylation as a viable alternative strategy, complete with mechanistic discussions and comparative analysis to inform pathway selection for specific research and development objectives.

Introduction: The Strategic Importance of 4-(4-Hydroxyphenyl)benzaldehyde

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a rigid yet tunable backbone. 4-(4-Hydroxyphenyl)benzaldehyde (CAS: 100980-82-3)[1] embodies this utility, integrating two key functional groups at opposite ends of the biphenyl system. The aldehyde group serves as a versatile handle for forming Schiff bases, undergoing condensation reactions, or being converted into other functionalities like carboxylic acids or alcohols. Concurrently, the phenolic hydroxyl group provides a site for etherification, esterification, or can modulate the electronic properties of the molecule. This unique structure is critical in synthesizing molecules with targeted biological activities and specific physical properties, making robust and scalable synthetic access a high priority.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections guide the synthesis of 4-(4-Hydroxyphenyl)benzaldehyde. The most common approach involves forming the central carbon-carbon bond between the two phenyl rings. A secondary approach involves starting with the pre-formed biphenyl core (4-hydroxybiphenyl) and introducing the aldehyde functionality.

Caption: Retrosynthetic analysis of 4-(4-Hydroxyphenyl)benzaldehyde.

Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl systems. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and relative stability of boronic acids, making it a highly reliable and scalable method.[4][5]

Principle and Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halobenzaldehyde, forming a Pd(II) complex.

-

Transmetalation: The organoboron compound (4-hydroxyphenylboronic acid) is activated by a base, forming a borate complex. This complex then transfers its aryl group to the palladium center, displacing the halide.[2]

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-(4-Hydroxyphenyl)benzaldehyde from 4-bromobenzaldehyde and 4-hydroxyphenylboronic acid.

Materials:

-

4-Bromobenzaldehyde (1.0 eq)

-

4-Hydroxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq) or other suitable ligand

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Ethanol (co-solvent)

-

Water (co-solvent)

Procedure:

-

Inert Atmosphere Setup: To a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen or argon inlet, add 4-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate small flask, dissolve the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. Stir for 10-15 minutes. Note: Pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly.

-

Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water to the main reaction flask. The total solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of 4-bromobenzaldehyde).

-

Degassing: Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction Initiation: Add the catalyst solution to the main flask via syringe. Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[6][7][8]

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Pathway 2: Electrophilic Formylation of 4-Hydroxybiphenyl

An alternative strategy is to begin with the 4-hydroxybiphenyl (also known as 4-phenylphenol) scaffold and introduce the aldehyde group via an electrophilic aromatic substitution reaction. For this to be successful, the formylation must occur regioselectively on the non-hydroxylated ring at the position para to the existing phenyl group.

Rationale and Choice of Reagent

Several formylation methods exist, but their regioselectivity is a critical consideration.

-

Reimer-Tiemann and Duff reactions strongly favor ortho-formylation to the hydroxyl group and are therefore unsuitable for synthesizing the desired product.[9][10][11]

-

The Gattermann-Koch reaction is not applicable to phenolic substrates.[12]

-

The Vilsmeier-Haack reaction is a powerful choice for formylating electron-rich arenes.[13][14] While the hydroxylated ring is highly activated, formylation can be directed to the less-activated ring under controlled conditions, especially since the para-position of that ring is sterically accessible and electronically activated by the phenyl substituent.

The Vilsmeier-Haack reaction utilizes a substituted formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃) to generate the electrophilic Vilsmeier reagent (in situ).[15][16]

Plausible Mechanism

-

Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, the active formylating agent.

-

Electrophilic Attack: The π-system of the non-hydroxylated ring of 4-hydroxybiphenyl attacks the Vilsmeier reagent, preferentially at the 4'-position, to form a resonance-stabilized sigma complex.

-

Rearomatization & Hydrolysis: The sigma complex loses a proton to restore aromaticity. Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the final aldehyde product.[14]

Caption: Vilsmeier-Haack formylation pathway for 4-hydroxybiphenyl.

Comparative Analysis of Synthesis Pathways

The choice between Suzuki coupling and electrophilic formylation depends on factors such as starting material availability, desired scale, and tolerance for potential side products.

| Feature | Suzuki-Miyaura Cross-Coupling | Electrophilic Formylation (Vilsmeier-Haack) |

| Regioselectivity | Excellent. Unambiguously defined by the positions of the halide and boron group. | Moderate to Good. Risk of competing formylation at ortho positions of the hydroxylated ring. |

| Yield | Generally high (70-95%).[6][17] | Variable, often moderate. Highly dependent on substrate and reaction conditions. |

| Substrate Scope | Very broad. Tolerates a wide range of functional groups on both coupling partners.[4][18] | Generally limited to electron-rich arenes.[14] |

| Reagent Cost | Palladium catalysts and boronic acids can be expensive, especially at scale. | Reagents (DMF, POCl₃) are inexpensive and readily available. |

| Scalability | Well-established for industrial scale-up in the pharmaceutical industry.[18] | Scalable, but exothermic nature and handling of POCl₃ require careful engineering controls. |

| Key Advantage | High predictability and reliability. | Low-cost starting materials and reagents. |

| Key Disadvantage | Higher cost of catalyst and one of the starting materials. | Potential for isomeric impurities, requiring more rigorous purification. |

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet the standards for research and drug development.

-

Purification: The primary methods are flash column chromatography on silica gel (eluent: hexane/ethyl acetate) and recrystallization . For larger scales, crystallization is often preferred.[19]

-

Characterization: The identity and purity of 4-(4-Hydroxyphenyl)benzaldehyde should be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight (198.22 g/mol ).[20]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the phenolic -OH stretch (~3200-3400 cm⁻¹) and the aldehyde C=O stretch (~1680-1700 cm⁻¹).

-

Melting Point: To assess purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the precise purity level.

-

Conclusion

The synthesis of 4-(4-Hydroxyphenyl)benzaldehyde is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde and 4-hydroxyphenylboronic acid. This pathway offers superior regiocontrol and generally high yields, making it the preferred method for producing high-purity material required in pharmaceutical and materials science applications. While electrophilic formylation of 4-hydroxybiphenyl presents a more economical alternative based on starting material costs, it poses significant challenges in controlling regioselectivity, which may necessitate more complex purification protocols. The selection of the optimal synthetic route will ultimately be guided by project-specific requirements, including scale, cost constraints, and the acceptable purity profile of the final compound.

References

-

Duff, J. C. SynArchive. [Link]

-

Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. [Link]

- Joule, J. A., & Mills, K. (2010). Name Reactions in Organic Synthesis. Cambridge University Press.

-

ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Gattermann reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Wynberg, H. (1954). The Reimer-Tiemann Reaction. Sciencemadness. [Link]

-

Wikipedia contributors. (2023). Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Link]

-

PrepChem. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. PrepChem.com. [Link]

-

PrepChem. (n.d.). Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. OrgoSolver. [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

-

Science Info. (2023). Gattermann Koch Reaction: Mechanism, Application, Limitation. Science Info. [Link]

- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.

-

dos Santos, J. C. S., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(42), 10123-10129. [Link]

-

L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. J&K Scientific. [Link]

-

SynArchive. (n.d.). Reimer-Tiemann Formylation. SynArchive. [Link]

-

ResearchGate. (n.d.). Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with phenyl boronic acid. ResearchGate. [Link]

- Google Patents. (n.d.). US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.

-

Garg, N. K., & Sarpong, R. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(8), 1595-1613. [Link]

-

Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid. ResearchGate. [Link]

- Patil, S. B., & Tale, R. H. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3616-3622.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Saha, S., et al. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry, 88(14), 10002-10013. [Link]

-

Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. AJRCPS.com. [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Oakwood Chemical. (n.d.). 4'-Hydroxy-biphenyl-4-carbaldehyde. Oakwood Chemical. [Link]

- Google Patents. (n.d.). US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.

- Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde.

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]

-

Abrishami, F., et al. (2015). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN-palladated complex of 2-methoxyphenethylamine. Iranian Journal of Catalysis, 5(2), 141-147. [Link]

-

ResearchGate. (n.d.). Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi. ResearchGate. [Link]

Sources

- 1. 4'-Hydroxy-biphenyl-4-carbaldehyde [oakwoodchemical.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. synarchive.com [synarchive.com]

- 12. scienceinfo.com [scienceinfo.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. ijpcbs.com [ijpcbs.com]

- 17. oiccpress.com [oiccpress.com]

- 18. researchgate.net [researchgate.net]

- 19. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 20. 4′-Hydroxy-biphenyl-4-carbaldehyde | CymitQuimica [cymitquimica.com]

A Guide to the Spectroscopic Characterization of 4-(4-Hydroxyphenyl)benzaldehyde

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-Hydroxyphenyl)benzaldehyde (also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde), a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of the data but also on the rationale behind the spectral features and the experimental considerations for acquiring high-quality spectra.

Introduction

4-(4-Hydroxyphenyl)benzaldehyde, with the chemical formula C₁₃H₁₀O₂, is a biphenyl derivative characterized by a hydroxyl group on one phenyl ring and a formyl (aldehyde) group on the other, both at the para position.[1] This substitution pattern gives rise to a unique electronic and structural profile that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(4-Hydroxyphenyl)benzaldehyde, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR protocol is the foundation of reliable data. The following outlines a standard procedure for the acquisition of high-quality NMR spectra of 4-(4-Hydroxyphenyl)benzaldehyde.

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the phenolic hydroxyl group.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

¹H NMR:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters: A 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typical. A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Parameters: A 30° pulse angle and a relaxation delay of 2 seconds are standard. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(4-Hydroxyphenyl)benzaldehyde is highly characteristic. The aromatic region displays a set of doublets due to the para-substitution on both phenyl rings. The aldehyde and hydroxyl protons are also clearly identifiable.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8-10.1 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.7-7.9 | Doublet | 2H | Aromatic (ortho to -CHO) |

| ~7.6-7.8 | Doublet | 2H | Aromatic (ortho to C-C bond) |

| ~6.9-7.1 | Doublet | 2H | Aromatic (ortho to -OH) |

| ~6.8-7.0 | Doublet | 2H | Aromatic (meta to -OH) |

| ~9.5-10.5 | Broad Singlet | 1H | Phenolic (-OH) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

Aldehyde Proton: The proton of the aldehyde group is significantly deshielded due to the electron-withdrawing nature of the carbonyl group and appears as a sharp singlet far downfield.[2]

-

Aromatic Protons: The four distinct sets of aromatic protons appear as doublets, a classic indicator of para-substitution. The protons on the benzaldehyde ring are generally further downfield than those on the phenol ring due to the stronger electron-withdrawing effect of the aldehyde group compared to the hydroxyl group.

-

Hydroxyl Proton: The phenolic proton's chemical shift is often broad and can vary significantly with concentration, temperature, and solvent due to hydrogen bonding. In DMSO-d₆, it is readily observed.[3]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~191-193 | Aldehyde Carbonyl (C=O) |

| ~160-164 | Aromatic (C-OH) |

| ~130-135 | Aromatic (quaternary and CH) |

| ~128-130 | Aromatic (CH) |

| ~115-117 | Aromatic (CH) |

Note: The exact chemical shifts can vary slightly depending on the solvent.[4][5]

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon, appearing at the lowest field.[6]

-

Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) is significantly shielded compared to the other oxygenated carbon and appears at a higher field. The remaining aromatic carbons appear in the expected region of ~115-135 ppm. Due to the symmetry of the molecule, fewer than 13 signals are expected.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(4-Hydroxyphenyl)benzaldehyde shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Analysis

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3500 | Broad, Strong | O-H stretch (phenolic) |

| ~2800-2900 | Weak | C-H stretch (aldehyde) |

| ~1680-1700 | Strong | C=O stretch (aldehyde) |

| ~1580-1610 | Medium-Strong | C=C stretch (aromatic) |

| ~1200-1300 | Strong | C-O stretch (phenol) |

| ~800-850 | Strong | C-H bend (para-disubstituted aromatic) |

Data sourced from NIST Chemistry WebBook.[7][8]

Interpretation:

-

O-H Stretch: The broad and intense absorption in the high-frequency region is characteristic of the hydrogen-bonded phenolic hydroxyl group.

-

C=O Stretch: The strong, sharp peak around 1690 cm⁻¹ is indicative of the carbonyl group of the aromatic aldehyde.

-

Aromatic C=C Stretches: The absorptions in the 1580-1610 cm⁻¹ region are typical for aromatic ring stretching vibrations.

-

C-H Bending: The strong out-of-plane C-H bending vibration in the 800-850 cm⁻¹ range is a hallmark of para-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

The sample can be introduced directly into the ion source via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Ionization:

-

Electron Ionization (EI) at a standard energy of 70 eV is commonly used.

Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

MS Spectral Analysis

The EI mass spectrum of 4-(4-Hydroxyphenyl)benzaldehyde is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 198 | High | Molecular Ion [M]⁺ |

| 197 | High | [M-H]⁺ |

| 169 | Moderate | [M-CHO]⁺ |

| 141 | Moderate | [M-CHO-CO]⁺ |

| 115 | Moderate | [C₉H₇]⁺ |

Data referenced from PubChem and NIST Chemistry WebBook.[9][10]

Interpretation:

-

Molecular Ion: The peak at m/z 198 corresponds to the molecular weight of the compound (C₁₃H₁₀O₂), confirming its elemental composition.[1]

-

[M-H]⁺ Ion: A very common and often intense peak in the mass spectra of aldehydes is the loss of a single hydrogen atom from the formyl group, resulting in a stable acylium ion.

-

Loss of Formyl Radical: Fragmentation can occur with the loss of the formyl radical (•CHO), leading to the ion at m/z 169.

-

Subsequent Fragmentation: Further fragmentation of the [M-CHO]⁺ ion can occur through the loss of carbon monoxide (CO), yielding the ion at m/z 141.

Visualizing Fragmentation

The fragmentation pathway can be visualized to better understand the relationships between the observed ions.

Sources

- 1. 4′-Hydroxy-biphenyl-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. hmdb.ca [hmdb.ca]

- 4. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR [m.chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]

- 7. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 8. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 9. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

Solubility Profile of 4-(4-Hydroxyphenyl)benzaldehyde and its Analogs: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of aromatic aldehydes containing a hydroxyl group, with a specific focus on 4-(4-Hydroxyphenyl)benzaldehyde. Understanding solubility is a cornerstone of preclinical development, influencing bioavailability, formulation, and overall therapeutic efficacy. This document synthesizes theoretical principles, presents a robust experimental protocol for solubility determination based on the OECD 105 shake-flask method, and discusses the expected solubility trends in various organic solvents. Due to the limited availability of public data for 4-(4-Hydroxyphenyl)benzaldehyde, this guide utilizes its structural analog, 4-hydroxybenzaldehyde, as a case study to illustrate these principles and methodologies. This approach provides researchers with the foundational knowledge and practical tools required to assess the solubility of this important class of chemical intermediates.

Introduction: The Critical Role of Solubility

4-(4-Hydroxyphenyl)benzaldehyde is a bi-functional organic molecule featuring a biphenyl scaffold, a terminal aldehyde group, and a hydroxyl group. This unique combination of a reactive aldehyde, a hydrogen-bond-donating phenol, and a large nonpolar surface area makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and liquid crystals[1].

In the realm of drug development, the solubility of an API or its intermediates is a critical physicochemical parameter. It directly impacts:

-

Bioavailability: A compound must dissolve to be absorbed and exert its therapeutic effect.

-

Formulation: Solubility dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral, parenteral).

-

Process Chemistry: Efficient purification, crystallization, and reaction kinetics are highly dependent on the solubility of the compound in various solvent systems.

This guide provides both the theoretical underpinnings and a practical, field-proven methodology for evaluating the solubility of 4-(4-Hydroxyphenyl)benzaldehyde and related compounds.

Physicochemical Properties

A compound's fundamental properties provide the context for its solubility behavior. The presence of both polar (hydroxyl, aldehyde) and nonpolar (biphenyl) moieties in 4-(4-Hydroxyphenyl)benzaldehyde suggests a nuanced solubility profile.

For illustrative purposes, the properties of the well-characterized analog, 4-hydroxybenzaldehyde, are presented below. These properties are expected to be similar, with adjustments for the increased molecular weight and hydrophobicity of the biphenyl structure.

Table 1: Physicochemical Properties of 4-Hydroxybenzaldehyde (Analog)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₆O₂ | [2][3] |

| Molecular Weight | 122.12 g/mol | [2][3][4] |

| Appearance | White to pale yellow crystalline powder | [2][3] |

| Melting Point | 112-118 °C | [2][5][6] |

| Boiling Point | ~191-246 °C | [2][3][5] |

| LogP (o/w) | 1.35 - 1.4 | [4][5][7] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 |[5] |

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for solubility.[8] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of 4-(4-Hydroxyphenyl)benzaldehyde can participate in strong hydrogen bonding with these solvents, promoting solubility.[9] However, the large, nonpolar biphenyl structure will counteract this effect, likely leading to limited solubility in highly polar solvents like water.[9]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, N,N-Dimethylformamide): These solvents are polar and can accept hydrogen bonds but do not donate them effectively. They are excellent at solvating polar functional groups. It is anticipated that 4-(4-Hydroxyphenyl)benzaldehyde will exhibit high solubility in these solvents due to strong dipole-dipole interactions and hydrogen bonding between the phenolic proton and the solvent's acceptor site.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The large nonpolar surface area of the biphenyl rings will favor interaction with these solvents, but the highly polar hydroxyl and aldehyde groups will be poorly solvated, leading to low overall solubility.

Experimental Determination of Solubility

To obtain reliable, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a globally recognized gold standard for its robustness and reproducibility.[10] This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 (Water Solubility) .[11][12][13]

Principle of the Method

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[14]

Materials and Equipment

-

Solute: 4-(4-Hydroxyphenyl)benzaldehyde, crystalline solid.

-

Solvents: HPLC-grade solvents of interest (e.g., water, ethanol, acetone, acetonitrile, DMSO).

-

Equipment:

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of 4-(4-Hydroxyphenyl)benzaldehyde to a glass vial (e.g., 20 mg in 2 mL of solvent). The solid should be clearly visible to ensure saturation. Prepare one vial for each solvent to be tested.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[10]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the thermostatic bath to allow undissolved solid to sediment.

-

Sampling: Carefully withdraw a portion of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration. The first few drops of filtrate should be discarded.

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered sample into a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard curve prepared from known concentrations of 4-(4-Hydroxyphenyl)benzaldehyde.

-

Expert Insight: HPLC is the preferred analytical method due to its high specificity and sensitivity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid to ensure the phenol is protonated) is a typical starting point. Detection at a UV maximum (e.g., ~280-300 nm) will provide excellent signal-to-noise.[17]

-

Solubility Data & Discussion (Illustrative Case Study)

As comprehensive solubility data for 4-(4-Hydroxyphenyl)benzaldehyde is not widely published, this section presents data for the structural analog 4-hydroxybenzaldehyde to illustrate the expected trends. This data was obtained using the isothermal shake-flask method.

Table 2: Mole Fraction Solubility (x₁) of 4-Hydroxybenzaldehyde in Various Solvents at 298.15 K (25 °C)

| Solvent | Solvent Class | Mole Fraction (x₁) | Solubility (mg/mL)* |

|---|---|---|---|

| N,N-Dimethylformamide | Polar Aprotic | 0.4012 | 682 |

| Acetone | Polar Aprotic | 0.2644 | 425 |

| 2-Butanone | Polar Aprotic | 0.2647 | 438 |

| Ethyl Acetate | Polar Aprotic | 0.1668 | 290 |

| 1-Butanol | Polar Protic | 0.1226 | 212 |

| Isopropanol | Polar Protic | 0.1226 | 196 |

| Ethanol | Polar Protic | 0.1132 | 169 |

| Methanol | Polar Protic | 0.1008 | 139 |

| Acetonitrile | Polar Aprotic | 0.0463 | 74 |

| Toluene | Nonpolar | 0.0051 | 9 |

| Water | Polar Protic | - | ~8.45[4] |

*Note: Data derived from the mole fraction data presented in the cited study for 4-hydroxybenzaldehyde.[18] The mg/mL values are calculated for illustrative purposes and are approximate. Water solubility is from a separate source.

Discussion of Results

The data in Table 2 strongly aligns with the theoretical principles outlined in Section 3.0.

-

Highest Solubility: The highest solubility is observed in polar aprotic solvents like DMF, acetone, and 2-butanone. These solvents are excellent hydrogen bond acceptors and can effectively solvate both the polar hydroxyl and aldehyde groups without the competing self-association seen in alcohols.

-

Moderate Solubility: Polar protic solvents (alcohols) show good but lower solubility. While they can hydrogen bond with the solute, their own solvent-solvent hydrogen bonding network must be disrupted, which requires energy. Solubility decreases as the alcohol chain length decreases (butanol > propanol > ethanol > methanol), which may seem counterintuitive but is related to the balance of polarity and the ability to solvate the nonpolar benzene ring.

-

Lowest Solubility: As expected, solubility is extremely low in the nonpolar solvent toluene. The energy required to break the strong solute-solute interactions (crystal lattice) is not compensated by the weak solute-solvent interactions. The low solubility in water, a highly polar protic solvent, highlights the dominant hydrophobic character of the benzene ring.[9]

For 4-(4-Hydroxyphenyl)benzaldehyde , we would predict a similar trend but a general decrease in solubility across all solvents compared to 4-hydroxybenzaldehyde. The addition of a second phenyl ring significantly increases the molecular size and nonpolar surface area, which will lower its affinity for polar solvents and increase its crystal lattice energy, making it harder to dissolve.

Safety, Handling, and Storage

All laboratory work should be conducted in accordance with standard safety protocols.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[7][19][20]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[19][20]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7][20]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Consult the specific Safety Data Sheet (SDS) for 4-(4-Hydroxyphenyl)benzaldehyde before use.[21]

Conclusion

The solubility of 4-(4-Hydroxyphenyl)benzaldehyde is a complex interplay between its polar functional groups and its large, nonpolar biphenyl core. While quantitative data for this specific molecule is sparse, a robust understanding of its likely behavior can be extrapolated from its structural analog, 4-hydroxybenzaldehyde. The compound is expected to be most soluble in polar aprotic solvents (DMSO, DMF, acetone) and least soluble in water and nonpolar hydrocarbons.

The isothermal shake-flask method, coupled with HPLC analysis, provides a reliable and universally accepted framework for the quantitative determination of its solubility. The data generated from such studies is indispensable for guiding rational formulation design, optimizing chemical processes, and ultimately ensuring the successful development of new chemical entities.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 6, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 6, 2026.

-

Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Retrieved January 6, 2026, from [Link]

-

Techiescientist. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved January 6, 2026, from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved January 6, 2026, from [Link]

-

Chemistry For Everyone - YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved January 6, 2026, from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 6, 2026.

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved January 6, 2026, from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved January 6, 2026, from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved January 6, 2026, from [Link]

-

LookChem. (n.d.). 4-Hydroxybenzaldehyde. Retrieved January 6, 2026, from [Link]

-

Solubility of Things. (n.d.). 4-Hydroxybenzaldehyde. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzaldehyde. Retrieved January 6, 2026, from [Link]

-

Synerzine. (n.d.). SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved January 6, 2026, from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 6, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 6, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved January 6, 2026, from [Link]

-

EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved January 6, 2026, from [Link]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved January 6, 2026, from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved January 6, 2026, from [Link]

Sources

- 1. 4-(4-Hydroxyphenyl)benzaldehyde | 100980-82-3 [chemicalbook.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. 4-Hydroxy benzaldehyde | CAS 123-08-0 | 804536 [ketonepharma.com]

- 4. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]